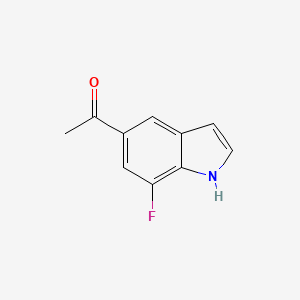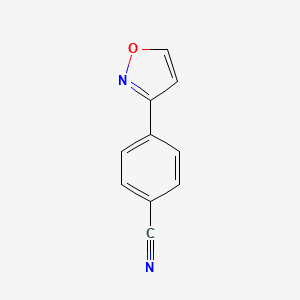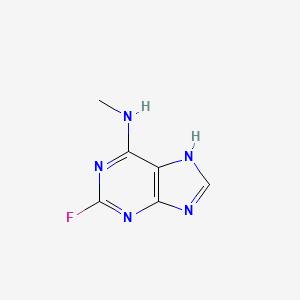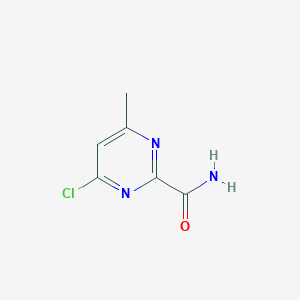
4-Chloronicotinonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloronicotinonitrile hydrochloride is an organic compound with the molecular formula C6H4Cl2N2. It is a derivative of nicotinonitrile, featuring a chlorine atom substituted at the 4-position of the pyridine ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloronicotinonitrile hydrochloride can be synthesized through several methods. One common approach involves the chlorination of nicotinonitrile. The reaction typically proceeds as follows:
Starting Material: Nicotinonitrile (C6H4N2)
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
4-Chloronicotinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Reduction: Formation of 4-chloronicotinamines.
Oxidation: Formation of 4-chloronicotinic acid or other oxidized derivatives.
科学研究应用
4-Chloronicotinonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of drugs targeting specific receptors or enzymes.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4-chloronicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to 4-chloronicotinonitrile hydrochloride, featuring a nitrile group at the 3-position.
2-Chloronicotinonitrile: Similar structure but with the chlorine atom at the 2-position.
4-Bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 4-position enhances its electrophilicity, making it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C6H4Cl2N2 |
|---|---|
分子量 |
175.01 g/mol |
IUPAC 名称 |
4-chloropyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H |
InChI 键 |
CWICOGIYSMCICX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1Cl)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)



![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)


![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
